![molecular formula C22H14F3N3O3 B2914868 1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one CAS No. 866143-53-5](/img/structure/B2914868.png)

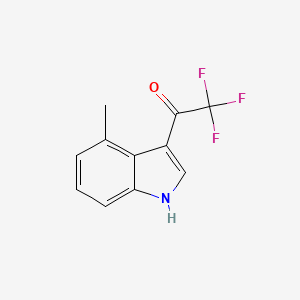

1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

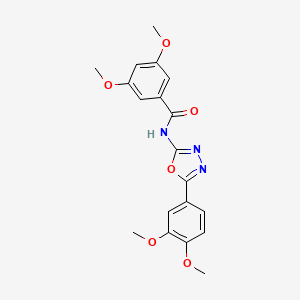

The compound “1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one” is a chemical substance with a complex structure . It is related to the class of organic compounds known as phenylpyrazoles .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a phenyl group, a trifluoromethyl group, an anilino group, a carbonyl group, an oxyimino group, and an indolone group .Scientific Research Applications

Electrochemical and Spectroscopic Studies

Electrochemical Behavior and Reduction Mechanisms

Early studies on indolinone derivatives, including compounds similar to the one , focused on their electrochemical behavior. For example, research on the reduction of indolinone derivatives in DMF demonstrated the formation of anion radical intermediates, highlighting the compound's interesting redox properties which could be pertinent to its applications in electronic materials or sensors (Andruzzi et al., 1977).

Radical Chemistry and Structural Analysis

Formation and Characterization of Sigma-Radicals

A study on α-oxo-iminoxyls derived from various core structures, including isoxazolones and pyrazolones, used electron spin resonance spectroscopy for characterization. This research could suggest applications in radical chemistry and the development of new materials or catalytic processes (Koch et al., 2015).

Applications in Medicinal Chemistry

Galanin Receptor Binding Affinity

A series of amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one were synthesized to explore their binding affinity for the human galanin Gal3 receptor. This suggests potential applications in designing new therapeutic agents targeting the galanin receptor system (Konkel et al., 2006).

Radical Generation and Photophysical Properties

Generation and Reactions of Trifluoroacetimidoyl Radicals

The generation of N-aryltrifluoroacetimidoyl radicals offers insights into novel synthetic pathways that could be applied in the synthesis of fluorinated organic compounds, which are of great interest in pharmaceutical and agrochemical industries (Dan-oh et al., 1995).

Photophysical and Photochemical Studies

Photoinduced Charge Transfer

Research into the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes indicates potential applications in the development of organic photovoltaic materials and molecular electronics (Yang et al., 2004).

Synthesis and Structural Characterization

Crystal Structure and Hydrogen Bonding

The synthesis and structural characterization of related compounds have provided valuable information on molecular geometry, hydrogen bonding, and crystal packing. This could be beneficial in the design and development of new materials with specific physical properties (Ashfaq et al., 2022).

properties

IUPAC Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3N3O3/c23-22(24,25)14-7-6-8-15(13-14)26-21(30)31-27-19-17-11-4-5-12-18(17)28(20(19)29)16-9-2-1-3-10-16/h1-13H,(H,26,30)/b27-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGORJIVUCTXSL-DIBXZPPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)NC4=CC=CC(=C4)C(F)(F)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)NC4=CC=CC(=C4)C(F)(F)F)/C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)

![2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide](/img/structure/B2914787.png)

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2914788.png)

![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)

![(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2914797.png)

![Methyl 7-(4-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2914800.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914806.png)